molecular formula C18H21NO3 B13855141 (+/-)-N-Methyldesethylreboxetine

(+/-)-N-Methyldesethylreboxetine

Cat. No.: B13855141
M. Wt: 299.4 g/mol
InChI Key: FZTOQQDBNKVFCW-ROUUACIJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(+/-)-N-Methyldesethylreboxetine is a chemical compound that belongs to the class of norepinephrine reuptake inhibitors. It is a derivative of reboxetine, a drug primarily used in the treatment of depression. This compound has been studied for its potential therapeutic effects and its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+/-)-N-Methyldesethylreboxetine typically involves multiple steps, starting from commercially available precursors. The process includes the following key steps:

    Alkylation: The initial step involves the alkylation of a suitable precursor with a methylating agent under controlled conditions.

    Reduction: The intermediate product is then subjected to reduction reactions to achieve the desired chemical structure.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale chemical reactors and automated processes to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize impurities. Quality control measures are implemented at various stages to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

(+/-)-N-Methyldesethylreboxetine undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with appropriate nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully reduced amines.

Scientific Research Applications

    Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical studies.

    Biology: Investigated for its effects on neurotransmitter systems and potential use in neurobiological research.

    Medicine: Explored for its therapeutic potential in treating neurological disorders such as depression and anxiety.

    Industry: Utilized in the development of new pharmaceuticals and as a chemical intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of (+/-)-N-Methyldesethylreboxetine involves the inhibition of norepinephrine reuptake. By blocking the reuptake of norepinephrine, this compound increases the concentration of this neurotransmitter in the synaptic cleft, thereby enhancing its effects. The molecular targets include norepinephrine transporters, and the pathways involved are related to neurotransmitter regulation and signal transduction.

Comparison with Similar Compounds

Similar Compounds

    Reboxetine: The parent compound, primarily used as an antidepressant.

    Atomoxetine: Another norepinephrine reuptake inhibitor used in the treatment of attention deficit hyperactivity disorder (ADHD).

    Desipramine: A tricyclic antidepressant with similar norepinephrine reuptake inhibition properties.

Uniqueness

(+/-)-N-Methyldesethylreboxetine is unique due to its specific chemical structure, which imparts distinct pharmacological properties. Compared to reboxetine, it has a different metabolic profile and may offer advantages in terms of efficacy and side effects. Its unique structure also makes it a valuable tool in research for understanding the role of norepinephrine in various physiological processes.

Properties

Molecular Formula

C18H21NO3

Molecular Weight

299.4 g/mol

IUPAC Name

2-[(S)-[(2S)-4-methylmorpholin-2-yl]-phenylmethoxy]phenol

InChI

InChI=1S/C18H21NO3/c1-19-11-12-21-17(13-19)18(14-7-3-2-4-8-14)22-16-10-6-5-9-15(16)20/h2-10,17-18,20H,11-13H2,1H3/t17-,18-/m0/s1

InChI Key

FZTOQQDBNKVFCW-ROUUACIJSA-N

Isomeric SMILES

CN1CCO[C@@H](C1)[C@H](C2=CC=CC=C2)OC3=CC=CC=C3O

Canonical SMILES

CN1CCOC(C1)C(C2=CC=CC=C2)OC3=CC=CC=C3O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.